[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol
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Overview
Description
[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol: is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a benzodiazole ring substituted with a difluoromethyl group and a methanol moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol typically involves the introduction of a difluoromethyl group to a benzodiazole precursor. One common method is the difluoromethylation of benzodiazole using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts, such as copper or silver complexes, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Substitution: The benzodiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Formation of difluoromethylbenzaldehyde or difluoromethylbenzoic acid.
Reduction: Conversion to [1-(methyl)-1H-1,3-benzodiazol-2-yl]methanol.
Substitution: Various substituted benzodiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: This modification can enhance the stability and bioavailability of pharmaceuticals .
Biology: In biological research, [1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol is studied for its potential as a fluorescent probe due to its unique electronic properties .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the development of agrochemicals and materials science, particularly in the design of new polymers and coatings .
Mechanism of Action
The mechanism of action of [1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and the inhibition of specific enzymatic activities .
Comparison with Similar Compounds
[1-(Methyl)-1H-1,3-benzodiazol-2-yl]methanol: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
[1-(Trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol: Contains an additional fluorine atom, which can further enhance its stability and bioactivity.
Uniqueness: The presence of the difluoromethyl group in [1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol imparts unique electronic and steric properties, making it a valuable compound for various applications. Its ability to form strong hydrogen bonds and its increased lipophilicity compared to its non-fluorinated analogs contribute to its distinct behavior in chemical and biological systems .
Properties
IUPAC Name |
[1-(difluoromethyl)benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)13-7-4-2-1-3-6(7)12-8(13)5-14/h1-4,9,14H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTSXVUDIFYTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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